molecular formula C9H10F2O B14015615 1,4-Difluoro-2-isopropoxybenzene

1,4-Difluoro-2-isopropoxybenzene

Cat. No.: B14015615
M. Wt: 172.17 g/mol
InChI Key: PXPUCAOHDSDTGO-UHFFFAOYSA-N
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Description

1,4-Difluoro-2-isopropoxybenzene is an organic compound with the molecular formula C9H10F2O. It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 4 positions, and an isopropoxy group is attached at the 2 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Difluoro-2-isopropoxybenzene can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The reaction typically requires a base, such as potassium carbonate, and is conducted in a solvent like toluene or ethanol under inert conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions are optimized to ensure safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1,4-Difluoro-2-isopropoxybenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The isopropoxy group can be oxidized to form corresponding carbonyl compounds.

    Coupling Reactions: It can participate in cross-coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and organoboron compounds are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation reactions can produce ketones or aldehydes.

Scientific Research Applications

1,4-Difluoro-2-isopropoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-Difluoro-2-isopropoxybenzene involves its interaction with various molecular targets. The fluorine atoms can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The isopropoxy group can also affect the compound’s solubility and overall chemical behavior.

Comparison with Similar Compounds

Similar Compounds

    1,4-Difluorobenzene: Lacks the isopropoxy group, making it less reactive in certain chemical reactions.

    1,4-Difluoro-2-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group, leading to different reactivity and applications.

    5-Bromo-1,4-difluoro-2-isopropoxybenzene:

Uniqueness

1,4-Difluoro-2-isopropoxybenzene is unique due to the presence of both fluorine atoms and an isopropoxy group, which confer distinct chemical and physical properties. These features make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H10F2O

Molecular Weight

172.17 g/mol

IUPAC Name

1,4-difluoro-2-propan-2-yloxybenzene

InChI

InChI=1S/C9H10F2O/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3

InChI Key

PXPUCAOHDSDTGO-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)F)F

Origin of Product

United States

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